molecular formula C22H25N3O4 B2993233 Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112410-28-2

Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2993233
CAS No.: 1112410-28-2
M. Wt: 395.459
InChI Key: LRGCIPXOYNWRIB-UHFFFAOYSA-N
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Description

Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a diethylamino substituent at position 2, a 4-methoxyphenylmethyl group at position 3, and a methyl ester at position 6. Quinazolines are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including enzyme inhibition and anticancer properties.

Properties

IUPAC Name

methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-5-24(6-2)22-23-19-13-16(21(27)29-4)9-12-18(19)20(26)25(22)14-15-7-10-17(28-3)11-8-15/h7-13H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGCIPXOYNWRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with 4-methoxybenzyl chloride under basic conditions to form an intermediate. This intermediate is then reacted with diethylamine and methyl chloroformate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituent at Position 2 Substituent at Position 3 Position 7 Key Structural Features
Target Compound Diethylamino 4-Methoxyphenylmethyl Methyl ester Bulky basic group; lipophilic aromatic substituent
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate (Compound 8) (2-Chlorobenzyl)thio Phenyl Methyl ester Thioether with chloro-substituted benzyl; simpler aromatic group
Methyl 2-mercapto-3-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate Mercapto (SH) Methyl Methyl ester Thiol group for redox activity; smaller substituent
Methyl 2-mercapto-3-(3-methoxypropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate Mercapto (SH) 3-Methoxypropyl Methyl ester Ether-linked alkyl chain; enhanced hydrophilicity
2-(3-(6,8-Bis(4-methoxyphenyl)-...)quinazolin-4(3H)-one (Compound 4l) Complex bis(4-methoxyphenyl) substituent Dimethylpropyl linker with methoxyphenyl Methyl ester Dimeric structure; high molecular weight and steric bulk
Key Observations:

In contrast, thioether (Compound 8) or mercapto groups () may confer redox activity or nucleophilic reactivity, impacting stability and binding kinetics . Chlorine in Compound 8 introduces electronegativity, which could alter electronic distribution and hydrophobic interactions .

Comparatively, phenyl (Compound 8) or alkyl groups (e.g., 3-methoxypropyl in ) may reduce aromatic interactions but improve solubility . Compound 4l’s dimeric structure with bis(4-methoxyphenyl) groups likely increases steric hindrance, affecting membrane permeability and target accessibility .

Synthetic Routes :

  • Compound 8 was synthesized via Cs₂CO₃-mediated alkylation of a thiol precursor , whereas Compound 4l utilized Pd-catalyzed cross-coupling, highlighting the influence of substituents on reaction conditions . Mercapto derivatives () may involve thiolation steps, which require careful handling due to oxidation sensitivity .

Biological Activity

Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core, which is characterized by a bicyclic structure containing two nitrogen atoms. Its molecular formula is C₁₈H₃₁N₃O₃, with a molecular weight of approximately 344.41 g/mol. The structure includes functional groups such as carbonyls and amines that contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various chemical methods. Common approaches include:

  • Condensation Reactions : Involving diethylamine derivatives and substituted phenyl compounds.
  • Cyclization : Leading to the formation of the quinazoline framework.
  • Techniques : Microwave irradiation and solvent-free methods are often employed to enhance efficiency and yield.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Anticancer Activity

Quinazoline derivatives have shown significant activity against various cancer cell lines. Research indicates that this compound may exhibit:

  • Cytotoxic Effects : Demonstrated through assays on cancer cell lines.
  • Mechanisms : Induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Studies suggest that this compound has potential antimicrobial properties:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. It has been noted that quinazoline derivatives can outperform standard antibiotics such as ampicillin in certain assays.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.004 mg/mL
Enterobacter cloacae0.008 mg/mL

Antifungal Activity

Preliminary data indicate antifungal properties as well, with compounds exhibiting varying degrees of effectiveness against fungal strains.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on human cancer cell lines, revealing significant inhibition of cell growth at concentrations ranging from 10 to 50 µM.
  • Antimicrobial Testing : Another investigation assessed the antibacterial efficacy against a panel of pathogens, showing that the compound had a broad spectrum of activity with MIC values comparable to established antibiotics.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of this compound?

To confirm the molecular structure, use a combination of ¹H/¹³C NMR (to identify proton and carbon environments, especially the diethylamino and methoxyphenyl groups), IR spectroscopy (to verify carbonyl and aromatic C-H stretches), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For quinazoline derivatives, NMR chemical shifts for the carbonyl (4-oxo) and aromatic protons (quinazoline core) are critical markers .

Q. How can researchers assess the purity of this compound during synthesis?

Employ reverse-phase HPLC with a C18 column (e.g., 5 µm particle size, 250 mm length) and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Monitor UV absorption at 254 nm. Purity ≥95% is typical for bioactive studies. Adjust mobile phase ratios based on retention times observed in similar quinazoline analogs .

Q. What solvent systems are optimal for recrystallization?

A mixture of DMF and water (1:3 v/v) is effective for recrystallizing quinazoline derivatives, yielding pale-yellow crystals suitable for X-ray diffraction. Alternative systems include ethanol/water or ethyl acetate/hexane, depending on solubility profiles .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of the quinazoline core?

Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can enhance regioselectivity for the 4-methoxyphenylmethyl group. Use PdCl₂(PPh₃)₂ with PCy₃ as a ligand in anhydrous DMF, and maintain reaction temperatures at 100–110°C under nitrogen. Yields >80% are achievable for analogous compounds .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-proliferative vs. anti-inflammatory effects)?

Discrepancies often arise from cell-line specificity or assay conditions . For example:

  • Test the compound against a panel of cancer lines (e.g., MCF-7, HeLa) using standardized MTT assays.
  • Compare anti-inflammatory activity in RAW264.7 macrophages using LPS-induced TNF-α/IL-6 ELISA. Control for solvent effects (e.g., DMSO ≤0.1%) and replicate experiments across independent labs .

Q. How can computational modeling predict interactions with biological targets?

Perform molecular docking (AutoDock Vina) against targets like soluble epoxide hydrolase (sEH) or tyrosine kinases , using the compound’s 3D structure (optimized via DFT at the B3LYP/6-31G* level). Validate with MD simulations (GROMACS) to assess binding stability. Focus on hydrogen bonding with the 4-oxo group and hydrophobic interactions with the diethylamino moiety .

Q. What analytical methods differentiate stereochemical or tautomeric forms?

Use X-ray crystallography to resolve tautomerism in the 3,4-dihydroquinazoline ring. For stereochemical analysis, employ chiral HPLC (Chiralpak IA column) with hexane/isopropanol (85:15) to separate enantiomers, if applicable. Dynamic NMR (VT-NMR) can also detect slow interconversion between tautomers .

Methodological Considerations Table

Aspect Recommended Technique Key Parameters Reference
Synthesis Pd-catalyzed cross-couplingPdCl₂(PPh₃)₂ (5 mol%), PCy₃ (10 mol%), 100°C, 24 h
Purity Analysis Reverse-phase HPLCC18 column, 0.8 mL/min, 254 nm, acetonitrile/water
Biological Assay MTT cytotoxicity48–72 h incubation, IC₅₀ calculation via GraphPad
Computational Study Docking (sEH inhibitors)AutoDock Vina, ΔG ≤ −8.5 kcal/mol

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